molecular formula C12H7NO3S B14169235 Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 103253-97-0

Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo-

Cat. No.: B14169235
CAS No.: 103253-97-0
M. Wt: 245.26 g/mol
InChI Key: LFVBYHSVMFAAIY-UHFFFAOYSA-N
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Description

Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- is a heterocyclic compound that features a fused thiopyrano and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- can be achieved through the DABCO-catalyzed formal (3+3) annulations of β′-acetoxy allenoates with indoline-2-thiones. This reaction proceeds under mild conditions and involves an SN2’-SN2’ type process . The reaction conditions typically include the use of a tertiary amine catalyst such as DABCO and an additive like potassium carbonate (K2CO3).

Industrial Production Methods: While specific industrial production methods for thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- can be compared with other similar compounds, such as:

The uniqueness of thiopyrano(3,2-b)indole-2-carboxylic acid, 4,5-dihydro-4-oxo- lies in its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-oxo-5H-thiopyrano[3,2-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-8-5-9(12(15)16)17-11-6-3-1-2-4-7(6)13-10(8)11/h1-5,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVBYHSVMFAAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103253-97-0, 103253-99-2
Record name NSC 623545
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 623546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIHYDRO-4-OXOTHIOPYRANO(3,2-B)INDOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E9IZR0D3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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